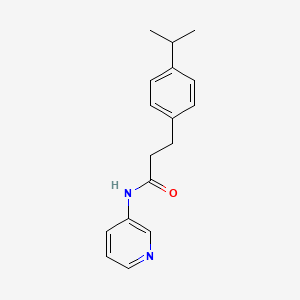![molecular formula C17H20N2O5S B4441020 N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Wirkmechanismus
Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. The compound targets RAF kinases, which are upstream regulators of the MAPK/ERK signaling pathway, as well as VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, Sorafenib blocks the growth and survival of cancer cells and inhibits the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In addition to its anticancer effects, the compound has been shown to inhibit the growth of endothelial cells and reduce the levels of proinflammatory cytokines, such as TNF-α and IL-6. Sorafenib has also been reported to have antiviral effects against hepatitis C virus and to improve liver function in patients with hepatocellular carcinoma.
Vorteile Und Einschränkungen Für Laborexperimente
Sorafenib has several advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to inhibit multiple kinases, and its established safety profile in humans. However, the compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on Sorafenib and related compounds. One area of focus is the development of new kinase inhibitors that target specific isoforms of RAF kinases or other kinases involved in tumor growth and angiogenesis. Another area of interest is the investigation of Sorafenib in combination with other chemotherapy agents or immunotherapy agents to enhance their efficacy. Finally, there is ongoing research on the use of Sorafenib in other diseases, such as autoimmune disorders and viral infections.
Wissenschaftliche Forschungsanwendungen
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The compound has been shown to inhibit the activity of multiple kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has also been investigated for its potential use in combination with other chemotherapy agents to enhance their efficacy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-13(6-5-7-14(11)19-25(4,21)22)17(20)18-12-8-9-15(23-2)16(10-12)24-3/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZHMODFNXATHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4440948.png)
![5-(1,3-benzodioxol-5-yl)-1-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440967.png)

![N-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4440981.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)



![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4441014.png)

![3a-phenyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4441045.png)
acetate](/img/structure/B4441048.png)
